molecular formula C11H9BrO2 B8593827 5-(2-Bromophenyl)-4-pentynoic acid

5-(2-Bromophenyl)-4-pentynoic acid

Cat. No. B8593827
M. Wt: 253.09 g/mol
InChI Key: FGXYKRIROKYTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Bromophenyl)-4-pentynoic acid is a useful research compound. Its molecular formula is C11H9BrO2 and its molecular weight is 253.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Bromophenyl)-4-pentynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Bromophenyl)-4-pentynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(2-Bromophenyl)-4-pentynoic acid

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

5-(2-bromophenyl)pent-4-ynoic acid

InChI

InChI=1S/C11H9BrO2/c12-10-7-3-1-5-9(10)6-2-4-8-11(13)14/h1,3,5,7H,4,8H2,(H,13,14)

InChI Key

FGXYKRIROKYTTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CCCC(=O)O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 10 ml of diethylamine was added with stirring 0.5g (5.1 mmol) of 4-pentynoic acid, 1.4g (5 mmol) of 1-bromo-2-iodobenzene, and 60 mg (0 05 mmol) of trakis(triphenylphosphine)palladium(0) The slurry was degassed with argon and 0.19 g (1.0 mmol) of CuI was added. The reaction mixture was stirred for 2 hr. at room temperature and then poured into approximately 100 ml of a 10% HCl solution. The resulting precipitate was filtered, washed with water and dried. The solid was taken up in hot CHCl3 and filtered to remove insoluble salts. After evaporation of the solvent, the resulting orange solid was recrystallized from a chloroform-hexane mixture to produce a tan solid, m.p. 87-91° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
trakis(triphenylphosphine)palladium(0)
Quantity
60 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.19 g
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 10 ml of diethylamine was added with stirring 0.5 g (5.1 mmol) of 4-pentynoic acid, 1.4 g (5 mmol) of 1-bromo-2-iodobenzene, and 60 mg (0.05 mmol) of tetrakis(triphenylphosphine)palladium(0) The slurry was degassed with argon and 0.19 g (1.0 mmol) of CuI was added. The reaction mixture was stirred for 2 hr. at room temperature and then poured into approximately 100 ml of a 10% HCl solution. The resulting precipitate was filtered, washed with water and dried. The solid was taken up in hot CHCl3 and filtered to remove insoluble salts. After evaporation of the solvent, the resulting orange solid was recrystallized from a a chloroform-hexane mixture to produce a tan solid, m.p. 87°-91° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.19 g
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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